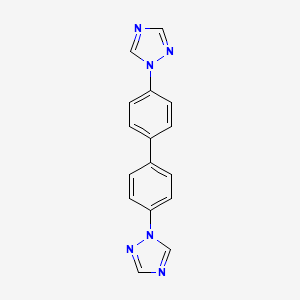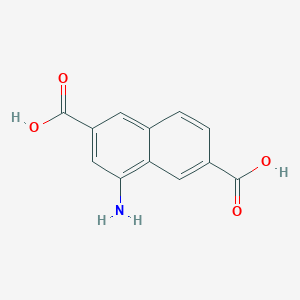
4-Aminonaphthalene-2,6-dicarboxylic acid
描述
4-Aminonaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H9NO4. It is a derivative of naphthalene, featuring an amino group at the 4-position and carboxylic acid groups at the 2- and 6-positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminonaphthalene-2,6-dicarboxylic acid typically involves the catalytic hydrogenation of 4,8-dinitro-2,6-naphthalene dicarboxylic acid. This process reduces the nitro groups to amino groups under hydrogenation conditions . Another method involves the nitration of 2,6-naphthalenedicarboxylic acid followed by reduction of the nitro groups to amino groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors and optimized catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Aminonaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Nitronaphthalene-2,6-dicarboxylic acid.
Reduction: 4-Aminonaphthalene-2,6-dimethanol.
Substitution: 4-Acylaminonaphthalene-2,6-dicarboxylic acid or 4-Sulfonylaminonaphthalene-2,6-dicarboxylic acid.
科学研究应用
4-Aminonaphthalene-2,6-dicarboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 4-aminonaphthalene-2,6-dicarboxylic acid in its various applications involves its ability to participate in charge transfer interactions. The amino group can donate electron density to the aromatic core, facilitating interactions with metal ions in MOFs or enhancing fluorescence properties in biological imaging . The carboxylic acid groups provide sites for further functionalization, allowing the compound to be tailored for specific applications .
相似化合物的比较
Similar Compounds
4,8-Diaminonaphthalene-2,6-dicarboxylic acid: Similar structure but with an additional amino group at the 8-position.
2,6-Naphthalenedicarboxylic acid: Lacks the amino group, making it less versatile in certain applications.
4-Nitronaphthalene-2,6-dicarboxylic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
4-Aminonaphthalene-2,6-dicarboxylic acid is unique due to its combination of amino and carboxylic acid functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile building block for advanced materials .
属性
IUPAC Name |
4-aminonaphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c13-10-5-8(12(16)17)3-6-1-2-7(11(14)15)4-9(6)10/h1-5H,13H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMNSOVAVAALPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)

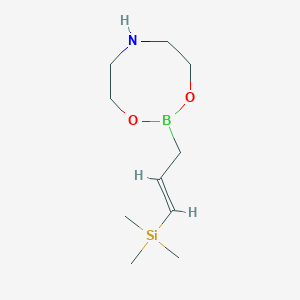
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)

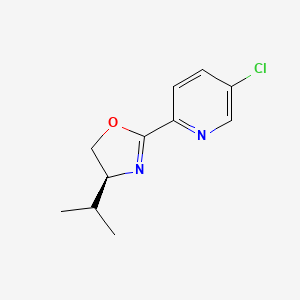
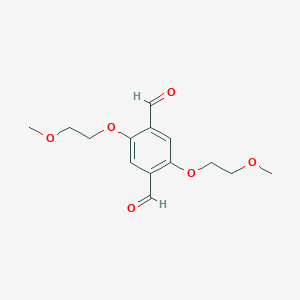
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)

![6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)
![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)

![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)
